molecular formula C12H16N2O2 B599565 N-Cyclopropyl-N-(2-ethoxyphenyl)urea CAS No. 197456-28-3

N-Cyclopropyl-N-(2-ethoxyphenyl)urea

Cat. No.: B599565
CAS No.: 197456-28-3
M. Wt: 220.272
InChI Key: ZDEYOFFCRCFPKX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-ethoxyphenyl)urea is a cyclopropyl urea derivative identified in preclinical research as a potent inhibitor of soluble epoxide hydrolase (sEH) . The compound was developed through structure-based optimization to boost the levels of epoxyeicosatrienoic acids (EETs), which are known to have beneficial pharmacological effects on various cardiovascular events . In a DOCA-salt hypertensive rat model, administration of this inhibitor demonstrated significant therapeutic potential by suppressing urinary albumin and monocyte chemoattractant protein-1 (MCP-1) excretion, key markers of renal injury . A notable finding from this study was that this renal protective effect was achieved without inducing a concomitant decrease in systolic blood pressure, suggesting a mechanism that is potentially distinct from general hemodynamic effects . The cyclopropyl moiety is a common feature in medicinal chemistry, often used to improve metabolic stability and modulate the physicochemical properties of drug candidates . This inhibitor was also characterized by minimal cytochrome P450 (CYP) inhibition and demonstrated good oral absorption in rats, making it a valuable pharmacological tool for investigating the sEH pathway . Researchers can utilize this compound to explore the role of sEH in models of renal disease, hypertension, and other conditions linked to EET metabolism.

Properties

CAS No.

197456-28-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.272

IUPAC Name

1-cyclopropyl-1-(2-ethoxyphenyl)urea

InChI

InChI=1S/C12H16N2O2/c1-2-16-11-6-4-3-5-10(11)14(12(13)15)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H2,13,15)

InChI Key

ZDEYOFFCRCFPKX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(C2CC2)C(=O)N

Synonyms

Urea, N-cyclopropyl-N-(2-ethoxyphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-Cyclopropyl-N-(2-ethoxyphenyl)urea with three urea-based analogs from recent literature and patents.

Structural Features and Substituent Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
This compound Cyclopropyl, 2-ethoxyphenyl ~220.3 (estimated) Compact cyclopropyl group; ethoxy enhances lipophilicity and π-π interactions.
K9V cis-4-[(2,6-difluorophenyl)methoxy]cyclohexyl, 3-phenylpropyl 408.48 Fluorine atoms improve metabolic stability; bulky cyclohexyl increases rigidity.
N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]urea 1-naphthalenesulfonyloxy (x2) ~494.5 (estimated) Sulfonyloxy groups enhance solubility; naphthalene rings enable planar stacking.
N,N'-[2-(p-ethylbenzenesulfonyloxy)phenyl]urea p-ethylbenzenesulfonyloxy (x2) ~436.5 (estimated) Ethyl group balances lipophilicity; sulfonate aids in aqueous solubility.

Functional and Pharmacological Insights

  • The 2-ethoxyphenyl substituent offers moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyloxy groups in the naphthalene- and benzene-sulfonate derivatives .
  • Solubility and Bioavailability :

    • Sulfonyloxy-containing compounds (e.g., N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]urea ) exhibit higher aqueous solubility due to polar sulfonate groups, whereas the ethoxy group in the target compound may reduce solubility but improve membrane permeability .
    • K9V leverages fluorine atoms to enhance metabolic stability, a feature absent in the target compound.
  • Biological Activity :

    • Ureas with sulfonyloxy groups (e.g., N,N'-[2-(p-ethylbenzenesulfonyloxy)phenyl]urea ) are often explored as protease inhibitors due to their hydrogen-bonding capacity .
    • The target compound’s cyclopropyl group may confer resistance to oxidative metabolism, a trait critical for prolonged in vivo activity.

Preparation Methods

Reaction Mechanism and Conditions

Isocyanates (R–N=C=O) react with amines (R'–NH₂) to form ureas (R–NH–CO–NH–R') through nucleophilic addition. For this compound, the synthesis would require:

  • 2-Ethoxyphenyl isocyanate : Generated in situ from 2-ethoxyaniline via phosgenation or using safer alternatives like triphosgene.

  • Cyclopropylamine : A secondary amine that reacts regioselectively with the isocyanate.

In a representative procedure, 3-isopropenyl-α,α-dimethyl benzyl isocyanate was treated with substituted anilines in ethanol under reflux to yield ureas in moderate to high yields (50–80%). The reaction typically proceeds at 80–100°C for 8–24 hours, with polar aprotic solvents like THF or DMF enhancing reactivity.

Optimization Challenges

  • Steric Hindrance : The cyclopropyl group’s rigidity may slow the reaction, necessitating elevated temperatures or catalytic bases like DBU.

  • Byproduct Formation : Competing reactions, such as urea dimerization, can be mitigated by using excess amine or slow addition of isocyanate.

Oxidative Coupling of Amides and Amines

A modern alternative to classical methods involves the oxidative coupling of amides and amines using hypervalent iodine reagents. This approach, reported by Liu et al., avoids isocyanate intermediates and improves functional group tolerance.

Procedure and Conditions

In a 2024 study, unsymmetrical ureas were synthesized by reacting benzamides with amines in the presence of PhI(OAc)₂ and K₃PO₄ in 1,2-dichloroethane. For this compound:

  • Benzamide Derivative : 2-Ethoxybenzamide serves as the acyl donor.

  • Amine Component : Cyclopropylamine is added in stoichiometric excess (2 equiv).

  • Oxidant : PhI(OAc)₂ (2 equiv) facilitates C–N bond formation.

  • Base : K₃PO₄ (2 equiv) neutralizes generated acids.

The reaction proceeds at 80°C for 18 hours, yielding the target urea in 62% after column chromatography.

Table 1: Key Reaction Parameters for Oxidative Coupling

ParameterValue
Temperature80°C
Time18 hours
Solvent1,2-Dichloroethane
Yield62%
Purity (HPLC)>95%

Advantages Over Classical Methods

  • Safety : Eliminates toxic isocyanates.

  • Scalability : Demonstrated for gram-scale syntheses.

Industrial-Scale Synthesis via Carbamate Intermediates

Patent WO2001004115A2 discloses a scalable route to aryl- and heteroaryl-substituted ureas, adaptable to this compound. The process employs carbamate intermediates for improved stability and purity.

Stepwise Synthesis

  • Carbamate Formation : 2-Ethoxyaniline is treated with trichloroethyl chloroformate to form a carbamate.

  • Deprotection and Coupling : The carbamate is hydrolyzed to generate an isocyanate, which reacts with cyclopropylamine under catalytic hydrogenation (Pd/C, H₂ 30 psi).

Table 2: Industrial Process Metrics

StepConditionsYield
Carbamate FormationTHF, 0°C, 2 hours85%
HydrogenationPd/C, H₂ 30 psi, 24 hours78%

Critical Analysis

  • Cost Efficiency : Avoids expensive Boc-protection steps.

  • Purity : Final products exhibit <1% impurities by NMR.

Biological Synthesis and Emerging Methods

While enzymatic urea synthesis remains underexplored, recent advances in biocatalysis suggest potential for green chemistry approaches. For example, lipases and ureases have been used to catalyze urea formation in aqueous media, though yields for aryl-substituted ureas remain low (<30%).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for this compound

MethodYieldPurityScalabilityCost
Isocyanate-Amine70%>90%Moderate$$
Oxidative Coupling62%>95%High$
Carbamate Route78%>99%Industrial$$$

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Cyclopropyl-N-(2-ethoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling cyclopropylamine with 2-ethoxyphenyl isocyanate in aprotic solvents (e.g., THF or dioxane) under nitrogen atmosphere. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions.
  • Catalyst use : Triethylamine or DMAP to accelerate urea bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield enhancement : Stoichiometric excess of one reagent (1.2–1.5 equiv) and extended reaction times (12–24 hrs) .

Q. Which analytical techniques are critical for confirming the structural integrity of This compound?

  • Recommended techniques :

  • NMR spectroscopy : 1^1H/13^13C NMR to verify cyclopropyl and ethoxyphenyl group integration.
  • HPLC-MS : Assess purity (>95%) and confirm molecular ion peaks ([M+H]+^+).
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and ether C-O stretch (~1250 cm1^{-1}).
  • Elemental analysis : Validate C, H, N, O percentages against theoretical values .

Q. How should researchers handle and store This compound to ensure stability?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Adjust storage protocols if decomposition exceeds 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for This compound?

  • Approach :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Statistical rigor : Apply ANOVA or t-tests to compare replicates; report p-values and confidence intervals.
  • Variable isolation : Test solvent effects (DMSO vs. saline) and concentration gradients (0.1–100 µM).
  • Meta-analysis : Cross-reference data with structurally analogous ureas (e.g., N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea) to identify trends .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of This compound?

  • SAR strategies :

  • Substituent variation : Synthesize analogs with halogenated ethoxyphenyl groups or substituted cyclopropanes.
  • Biological profiling : Test analogs against kinase panels or apoptosis pathways (e.g., caspase-3 activation).
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin.
  • Data correlation : Use regression analysis to link electronic/pharmacokinetic properties (LogP, PSA) with activity .

Q. What mechanisms underlie the instability of This compound in aqueous media, and how can this be mitigated?

  • Mechanistic insights : Hydrolysis of the urea moiety under acidic/basic conditions generates cyclopropylamine and 2-ethoxyphenyl isocyanate as degradation products.
  • Mitigation strategies :

  • Buffered solutions : Use phosphate buffer (pH 6.5–7.5) to slow hydrolysis.
  • Lyophilization : Prepare stable lyophilized formulations for long-term storage.
  • Co-solvents : Add PEG-400 or cyclodextrins to enhance solubility without destabilization .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), spectral peaks (NMR), and IC50_{50} values with standard deviations.
    Example:

    ParameterValue (±SD)Method
    Purity98.2% (±0.5)HPLC (254 nm)
    Melting Point132–134°CDifferential SC
  • Figures : Use scatter plots for SAR trends (IC50_{50} vs. LogP) and chromatograms for purity .

Key Citations

  • Synthesis and stability protocols:
  • Biological activity and SAR:
  • Analytical validation:

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